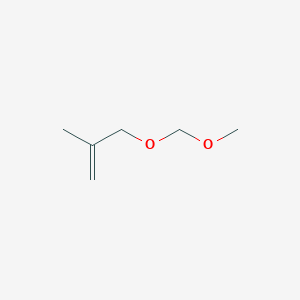

3-Methoxymethoxy-2-methyl-1-propene

Description

Structural Classification and Nomenclature within Vinylic and Allylic Ether Chemistry

3-Methoxymethoxy-2-methyl-1-propene, with the chemical formula C₆H₁₂O₂, is structurally classified as an allylic ether. nih.gov Its IUPAC name is derived from the propene parent chain, with a methyl group at the second carbon and a methoxymethoxy group attached to the third carbon. smolecule.com The numbering of the carbon chain prioritizes the double bond, which is located between carbons 1 and 2. smolecule.com

This compound is distinct from vinylic ethers, where the oxygen atom is directly attached to one of the carbons of the double bond. In the case of this compound, the ether linkage is on the allylic carbon (the carbon adjacent to the double bond), which significantly influences its reactivity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₂O₂ |

| Classification | Allylic Ether |

Significance of the Methoxymethyl (MOM) Functionality as a Protective Group in Complex Synthesis

The methoxymethyl (MOM) ether functionality (RO-CH₂-O-CH₃) is a widely employed protecting group for alcohols in multistep organic synthesis. wikipedia.org Its popularity stems from a favorable combination of stability and ease of cleavage. The MOM group is stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com

The protection of an alcohol with a MOM group typically involves the reaction of the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.com Alternative methods, such as using dimethoxymethane (B151124) with an acid catalyst, have also been developed to avoid the use of the carcinogenic MOMCl. researchgate.net

Deprotection, or the removal of the MOM group to regenerate the alcohol, is generally achieved under acidic conditions. adichemistry.com This selective cleavage allows for the unmasking of the hydroxyl group at a desired stage of a complex synthesis without affecting other acid-sensitive functional groups. organic-chemistry.org

Stability Profile of the MOM Protecting Group adichemistry.com

| Condition | Stability |

| pH Range | Stable between pH 4 and 12 |

| Bases | Stable |

| Nucleophiles | Stable |

| Oxidizing/Reducing Agents | Generally Stable |

| Acids | Labile |

Conceptual Framework: this compound as a Multifunctional Building Block and Synthetic Intermediate

The dual functionality of this compound makes it a valuable multifunctional building block in organic synthesis. The alkene moiety can participate in a variety of chemical transformations, including electrophilic additions, cycloadditions, and polymerizations. smolecule.com Simultaneously, the MOM-protected alcohol provides a latent hydroxyl group that can be revealed later in the synthetic sequence.

This combination allows for a modular approach to the synthesis of complex molecules. The propene unit can be elaborated first, with the protected alcohol carried through several steps, or the alkene can be used to anchor the molecule to a solid support while transformations are carried out at other positions. The ability to deprotect the MOM group under specific conditions provides chemists with a powerful tool for strategic bond formation and functional group manipulation. This strategic utility is a cornerstone of modern synthetic planning, enabling the efficient construction of intricate natural products and other target molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3-(methoxymethoxy)-2-methylprop-1-ene |

InChI |

InChI=1S/C6H12O2/c1-6(2)4-8-5-7-3/h1,4-5H2,2-3H3 |

InChI Key |

SQJKHFQRGDUZTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COCOC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxymethoxy 2 Methyl 1 Propene and Its Analogues

Direct Construction of the Methoxymethyl Ether Linkage

A principal approach to synthesizing 3-methoxymethoxy-2-methyl-1-propene involves the direct formation of the ether bond with a pre-existing 2-methyl-2-propen-1-ol (methallyl alcohol) backbone. This is typically accomplished through O-protection strategies.

Application of Chloromethyl Methyl Ether and Related Reagents in O-Protection

The introduction of the methoxymethyl (MOM) protecting group is a common and effective method for protecting hydroxyl groups. adichemistry.com Chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as MOM-Cl, is a key reagent in this process. adichemistry.comwikipedia.orgereztech.com The reaction involves the treatment of an alcohol, in this case, 2-methyl-2-propen-1-ol, with MOM-Cl in the presence of a non-nucleophilic base.

Commonly used bases include N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) in an inert solvent like tetrahydrofuran (B95107) (THF). adichemistry.com The base deprotonates the hydroxyl group of the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of MOM-Cl and displacing the chloride ion to form the desired methoxymethyl ether.

It is important to note that MOM-Cl is a regulated carcinogen and should be handled with appropriate safety precautions. wikipedia.orgorgsyn.org Alternative, safer methods for generating MOM-Cl in situ have been developed to minimize exposure. orgsyn.org These methods often involve the reaction of dimethoxymethane (B151124) with an acyl chloride in the presence of a Lewis acid catalyst. wikipedia.org

Table 1: Reagents for MOM Protection of Alcohols

| Reagent | Base/Catalyst | Solvent | Temperature |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (B109758) | Room Temperature |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

| Dimethoxymethane | Phosphorus Pentoxide (P₂O₅) | Chloroform | 25 °C |

| Dimethoxymethane | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | Not specified |

Adaptations of Williamson Ether Synthesis for Allylic Alcohol Precursors

The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this method can be adapted in two ways.

The first approach involves deprotonating 2-methyl-2-propen-1-ol with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.comkhanacademy.org This alkoxide is then reacted with chloromethyl methyl ether. This pathway is essentially the same as the direct O-protection described previously, falling under the umbrella of the Williamson ether synthesis.

For this reaction to be successful, the alkyl halide should ideally be primary to favor the Sₙ2 substitution reaction over elimination, which can be a competing side reaction, especially with more hindered substrates. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com

Formation of the 2-Methyl-1-Propene Moiety

An alternative synthetic strategy involves constructing the 2-methyl-1-propene unit after the methoxymethyl ether is already in place on a simpler precursor.

Olefin Metathesis Approaches to the Vinylic System

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of carbon-carbon double bonds. nih.govresearchgate.netuwindsor.ca This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, can be employed to form the 2-methyl-1-propene moiety. researchgate.netuwindsor.cawits.ac.za

In a potential cross-metathesis approach, a simple methoxymethyl-protected alkene could be reacted with isobutylene (B52900) in the presence of a metathesis catalyst to generate this compound and a volatile byproduct. The efficiency of cross-metathesis reactions depends on factors such as catalyst choice, substrate electronics, and steric hindrance. uwindsor.ca

Routes Involving Functionalization of Simple Propene Derivatives

Another approach involves starting with a simpler propene derivative and introducing the necessary functional groups. For instance, one could envision a synthesis starting from a compound like 2-methyl-1-phenyl-1-propene, although this specific precursor is more commonly used in the preparation of other derivatives. scbt.comchemicalbook.comchemicalbook.com

Catalytic Strategies in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in many of the synthetic methodologies discussed. In the context of the Williamson ether synthesis, while the reaction itself is not typically catalytic, phase-transfer catalysts can sometimes be employed to facilitate the reaction between the alkoxide and the alkyl halide, especially when dealing with reactants in different phases.

As mentioned earlier, olefin metathesis is a prime example of a catalytic approach to forming the 2-methyl-1-propene moiety. The development of well-defined and functional group-tolerant catalysts has made this a viable and attractive strategy in modern organic synthesis. researchgate.netuwindsor.ca

Furthermore, the in situ generation of MOM-Cl often relies on Lewis acid catalysis to promote the reaction between dimethoxymethane and an acyl chloride. wikipedia.org This catalytic approach avoids the need to handle the highly carcinogenic pure MOM-Cl.

Regioselective Etherification of Polyhydroxylated Substrates

The selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis. In the context of producing this compound analogues from polyhydroxylated precursors, achieving regioselectivity is paramount to avoid the formation of undesired isomers and simplify purification processes. Methodologies often take advantage of the differential reactivity of primary, secondary, and tertiary alcohols, or employ directing groups to guide the etherification to a specific site.

One common strategy involves the use of organotin reagents to activate a specific hydroxyl group within a diol or polyol structure. For instance, the reaction of a diol with a catalytic amount of an organotin compound, such as dibutyltin dichloride, can form a stannylene acetal intermediate. This intermediate then enhances the nucleophilicity of one of the oxygen atoms, directing the subsequent alkylation to that position with high regioselectivity. This approach has been successfully applied to the regioselective alkylation of various carbohydrates and other polyols.

The general conditions for the methoxymethylation of an alcohol involve the use of a methoxymethylating agent in the presence of a base. Common reagents for this transformation include chloromethyl methyl ether (MOM-Cl) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), or dimethoxymethane in the presence of an acid catalyst. The choice of reagents and reaction conditions can be tailored to the specific substrate to optimize the yield and regioselectivity.

| Substrate Type | Reagent System | Key Features |

| Polyol | Catalytic Bu2SnCl2, Alkylating Agent | Forms a stannylene acetal to activate a specific hydroxyl group, leading to high regioselectivity. |

| Unsaturated Diol | MOM-Cl, DIPEA | Standard conditions for the introduction of the MOM protecting group. |

| Polyhydroxylated Compound | Dimethoxymethane, Acid Catalyst | An alternative method for MOM ether formation, often driven by an excess of the reagent. |

Metal-Catalyzed Transformations for Carbon-Carbon and Carbon-Oxygen Bond Formation

Metal-catalyzed reactions offer powerful and versatile tools for the construction of carbon-carbon and carbon-oxygen bonds, which are essential for the synthesis of this compound and its diverse analogues. Palladium and Iridium complexes are particularly prominent in catalyzing allylic substitution reactions, enabling the direct formation of C-O bonds in allylic ethers.

Iridium-Catalyzed Allylic Etherification:

Iridium catalysts have emerged as highly effective for the regio- and enantioselective allylic etherification of alcohols. These reactions typically involve the reaction of an allylic carbonate or acetate with an alcohol in the presence of an iridium complex. The catalyst facilitates the formation of a π-allyl iridium intermediate, which then reacts with the alcohol nucleophile. The choice of ligand on the iridium center is crucial for controlling the regioselectivity (branched vs. linear product) and enantioselectivity of the transformation.

A study on the direct, iridium-catalyzed enantioselective and regioselective allylic etherification with aliphatic alcohols demonstrated the broad applicability of this method. The reaction conditions, including the choice of ligand, base, and solvent, were optimized to achieve high yields and selectivities for a variety of substrates.

Table of Iridium-Catalyzed Allylic Etherification of Cinnamyl Acetate with Cyclopentanol nih.gov

| Ligand | Ratio (Branched:Linear) | Yield (%) | Enantiomeric Excess (ee %) |

| L1 | 87:13 | 75 | 93 |

| L2 | 93:7 | 64 | 91 |

| L3 | 87:13 | 64 | 91 |

| L4 | 90:10 | 64 | 91 |

| L5 | 82:8 | 59 | 89 |

| L6 | 88:12 | 60 | 71 |

Palladium-Catalyzed Allylic Etherification:

Palladium-catalyzed allylic substitution reactions are also widely used for the synthesis of allylic ethers. Similar to iridium catalysis, these reactions proceed through a π-allyl palladium intermediate. The regioselectivity of palladium-catalyzed allylic etherifications can often be controlled by the nature of the ligands and the reaction conditions. While palladium catalysis is highly effective, controlling the regioselectivity to favor the formation of the desired isomer can sometimes be challenging and may require careful optimization of the catalytic system.

These metal-catalyzed methodologies provide a powerful arsenal for the synthesis of a wide array of analogues of this compound, allowing for the introduction of diverse structural motifs through the formation of new carbon-carbon and carbon-oxygen bonds.

Reactivity and Reaction Mechanisms of 3 Methoxymethoxy 2 Methyl 1 Propene

Reactivity of the Carbon-Carbon Double Bond in 3-Methoxymethoxy-2-methyl-1-propene

The carbon-carbon double bond is an electron-rich center, making it susceptible to attack by electrophiles and participation in pericyclic reactions.

Electrophilic Addition Reactions: Regioselectivity and Stereochemical Outcomes

Electrophilic addition reactions to the double bond of this compound are governed by the principles of carbocation stability, largely following Markovnikov's rule. byjus.comchemguide.co.uk This rule dictates that in the addition of a protic acid (HX), the proton (H+) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. libretexts.org

In the case of this compound, the double bond is unsymmetrical. One carbon is a terminal CH₂ group, while the other is a quaternary carbon bonded to a methyl group and a CH₂OMOM group. The mechanism involves the initial attack of the electrophile (e.g., H⁺ from HBr) on the π-bond. byjus.com This can lead to two potential carbocation intermediates:

Pathway A: Addition of H⁺ to the terminal CH₂ carbon generates a tertiary carbocation. This intermediate is stabilized by the inductive effect of the two adjacent alkyl groups (methyl and methoxymethyl).

Pathway B: Addition of H⁺ to the internal carbon generates a primary carbocation, which is significantly less stable.

Due to the greater stability of the tertiary carbocation, Pathway A is the favored route. pressbooks.pub Consequently, the nucleophile (e.g., Br⁻) will attack the tertiary carbocation, leading to the formation of the Markovnikov product as the major isomer. byjus.com

The reaction is generally considered regioselective, favoring the formation of one constitutional isomer over the other. pressbooks.pub If the reaction creates a new stereocenter and the starting material is achiral, a racemic mixture of enantiomers will be produced because the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability. libretexts.org

Cycloaddition Reactions: Diels-Alder and Other Pericyclic Processes

This compound can act as a dienophile (a 2π-electron component) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction class is a powerful tool for forming six-membered rings in a concerted and stereospecific manner. wikipedia.org

The reactivity of a dienophile in a "normal electron demand" Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org Conversely, this compound possesses an electron-donating methyl group and an ether linkage, classifying it as a relatively electron-rich dienophile. This structural feature suggests it would react most efficiently with electron-poor dienes (those bearing electron-withdrawing groups).

In an "inverse electron demand" Diels-Alder reaction, the electronic roles are reversed. An electron-rich dienophile, such as this compound, would react with an electron-poor diene. organic-chemistry.org The stereochemical outcome of the Diels-Alder reaction is predictable; for instance, the reaction is stereospecific with respect to the dienophile's geometry. The "endo rule" often predicts the major diastereomer in reactions involving cyclic dienes, where substituents on the dienophile preferentially occupy the endo position in the transition state. organic-chemistry.org

Transformations Involving the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether serves as a common protecting group for alcohols due to its stability under a range of conditions, particularly basic and nucleophilic environments. adichemistry.com However, it can be selectively cleaved when desired.

Acid-Catalyzed Cleavage Mechanisms and Deprotection Strategies

The MOM group is an acetal and is therefore labile under acidic conditions. adichemistry.com The cleavage mechanism is initiated by the protonation of one of the ether oxygen atoms by a Brønsted or Lewis acid. wikipedia.org Let's consider the oxygen atom adjacent to the methoxy (B1213986) group for protonation:

Protonation: A proton or Lewis acid coordinates to the ether oxygen, making it a better leaving group.

Cleavage: The C-O bond cleaves to generate methanol (B129727) and a resonance-stabilized oxocarbenium ion.

Hydrolysis: The oxocarbenium ion is then attacked by water or another nucleophile present in the reaction mixture. This forms a hemiacetal intermediate.

Decomposition: The hemiacetal is unstable and decomposes to release the deprotected alcohol and formaldehyde.

A wide variety of acidic reagents can be employed for this deprotection. Common methods include treatment with strong mineral acids like HCl or H₂SO₄ in an aqueous or alcoholic solvent. Lewis acids such as zinc bromide (ZnBr₂), trimethylsilyl triflate (TMSOTf), or bismuth trichloride can also effectively catalyze the cleavage, often under milder conditions. wikipedia.orgresearchgate.netnih.gov

Orthogonal Deprotection Techniques and Chemoselectivity

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. This is a crucial strategy in the synthesis of complex molecules. The MOM group's acid lability allows for its selective removal while other protecting groups that are stable to acid but labile to other conditions (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, esters) remain intact. nih.gov

For example, a MOM ether can be cleaved with a mild Lewis acid that does not affect a TBDMS (tert-butyldimethylsilyl) ether, which typically requires a fluoride (B91410) source for removal. Similarly, benzyl ethers, which are removed by hydrogenolysis, are stable to the acidic conditions used for MOM deprotection. This difference in reactivity allows for precise, stepwise deprotection in a multi-step synthesis. nih.gov

The choice of reagent and conditions is critical for achieving high chemoselectivity. Milder Lewis acids or carefully controlled Brønsted acid conditions can effectively deprotect the MOM group without affecting more sensitive functionalities in the molecule. researchgate.netresearchgate.net

| Reagent(s) | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| HCl (conc.) | Methanol, reflux | Strongly acidic, may affect other acid-labile groups. | adichemistry.com |

| ZnBr₂ / n-PrSH | CH₂Cl₂, 0 °C to RT | Rapid and selective for MOM ethers, even for tertiary alcohols. | researchgate.net |

| TMSOTf / 2,2′-bipyridyl | CH₃CN or CH₂Cl₂, RT | Mild, non-acidic conditions suitable for substrates with acid-labile groups. | nih.gov |

| CBr₄ (catalytic) | iPrOH, reflux | Can achieve chemoselectivity between MOM and silyl ethers based on solvent choice. | researchgate.net |

Reactivity of the Allylic Position and Adjacent Carbon Centers

The allylic position in this compound refers to the methyl group attached to the double bond. The C-H bonds at this position are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting allylic radical, cation, or anion. This makes the allylic position a site for various functionalization reactions.

Potential reactions at the allylic methyl group include:

Radical Halogenation: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively halogenate the allylic position to form an allylic halide.

Oxidation: Oxidizing agents such as selenium dioxide (SeO₂) can oxidize the allylic methyl group to an allylic alcohol or aldehyde.

Deprotonation: A strong base can deprotonate the allylic position to form an allylic carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of new substituents.

The presence of the adjacent double bond is key to this reactivity, as it allows for the delocalization of the intermediate radical, cation, or anion over the π-system. Transition metal-catalyzed allylic functionalization reactions also represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds at this position. rsc.org While specific studies on this compound are not prevalent, these general principles of allylic reactivity are expected to apply. nih.govnih.gov

Nucleophilic Substitution Pathways (SN1 and SN2 considerations)

Nucleophilic substitution reactions of this compound involve the displacement of the methoxymethoxy group by a nucleophile. The viability and dominant mechanism for this substitution, either unimolecular (SN1) or bimolecular (SN2), are heavily influenced by the substrate's structure, the nature of the nucleophile, the solvent, and the reaction conditions.

The substrate, this compound, is a primary allylic ether. This structural classification places it at a mechanistic crossroads. Primary substrates typically favor the SN2 pathway due to minimal steric hindrance at the electrophilic carbon, allowing for backside attack by a nucleophile. masterorganicchemistry.com However, the allylic nature of the substrate can stabilize a carbocation intermediate through resonance, which is the hallmark of the SN1 pathway.

For a substitution reaction to occur, the methoxymethoxy group must be converted into a good leaving group. Ethers themselves are generally unreactive towards nucleophiles because the alkoxide leaving group is a strong base. masterorganicchemistry.com Therefore, acid catalysis is typically required. Protonation of the ether oxygen creates a much better leaving group (a protonated ether), which can be displaced by a nucleophile or depart to form a carbocation. masterorganicchemistry.com

SN2 Considerations: An SN2 reaction would involve a direct, single-step displacement of the protonated methoxymethoxy group by a nucleophile. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. libretexts.org The reaction rate would be dependent on the concentration of both the substrate and the nucleophile. Given the primary nature of the carbon center, this pathway is sterically feasible.

SN1 Considerations: An SN1 reaction would proceed through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a resonance-stabilized allylic carbocation. This intermediate can be attacked by a nucleophile at either of the two electrophilic carbon centers. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and conditions that promote leaving group departure, such as the use of strong acids. libretexts.org Allylic and benzylic halides, for example, show high reactivity towards the SN1 reaction due to the stability of the resulting carbocation.

The competition between these two pathways is nuanced. For primary allylic systems, the SN2 mechanism often predominates, but the SN1 pathway can become significant, especially with solvents of high ionizing power and less potent nucleophiles.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Allylic system stabilizes carbocation intermediate. | Primary carbon center with low steric hindrance. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻). |

| Solvent | Polar protic solvents (e.g., water, ethanol). | Polar aprotic solvents (e.g., acetone, DMSO). |

| Leaving Group | Requires acid catalysis to protonate the ether oxygen, forming a good leaving group. |

Rearrangement Pathways and Stereoselective Control

A key feature of nucleophilic substitution reactions on allylic substrates is the potential for the product to be formed with a rearranged carbon skeleton. This phenomenon is known as an allylic rearrangement or allylic shift.

For this compound, this rearrangement is a direct consequence of the resonance-stabilized nature of the allylic carbocation intermediate formed under SN1 conditions. The positive charge in this intermediate is delocalized over two carbon atoms: the primary carbon (C1) and the tertiary carbon (C3) of the original propene chain.

Consequently, a nucleophile can attack at either of these two positions.

Attack at C1: This results in the "normal" or unrearranged substitution product, 4-substituted-2-methyl-1-butene.

Attack at C3: This leads to the rearranged product, a 2-substituted-2-methyl-3-butene derivative.

The ratio of these two products is often dependent on a variety of factors, including the structure of the substrate, the nucleophile, and the reaction conditions. The attack often occurs preferentially at the less substituted carbon in SN2-like reactions, whereas in SN1 reactions, the distribution of products can be more complex and may favor attack at the carbon that can better support a positive charge.

Stereoselective Control: The starting material, this compound, is achiral. However, if the incoming nucleophile attacks the tertiary carbon (C3), a new stereocenter can be created, leading to the possibility of enantiomeric products. In the absence of any chiral influence (such as a chiral catalyst or auxiliary), the reaction would produce a racemic mixture of the two enantiomers, as the planar carbocation intermediate can be attacked from either face with equal probability.

Achieving stereoselective control in such reactions is a significant challenge in organic synthesis. It typically requires the use of chiral catalysts that can differentiate between the two faces of the allylic intermediate or direct the nucleophile to a specific position with a specific stereochemical outcome. While detailed studies on the stereoselective control for this specific molecule are not prevalent, the general principles of asymmetric allylic substitution are well-established, often employing transition metal catalysts with chiral ligands.

| Point of Nucleophilic Attack | Product Type | Illustrative Product Structure (Nu = Nucleophile) |

|---|---|---|

| C1 (Primary Carbon) | Unrearranged | CH₂(Nu)-C(CH₃)=CH₂ |

| C3 (Tertiary Carbon) | Rearranged | CH₂=C(CH₃)-CH₂(Nu) |

Strategic Applications of 3 Methoxymethoxy 2 Methyl 1 Propene in Organic Synthesis

Role as a Precursor and Building Block in Total Synthesis Endeavors

The unique structure of 3-Methoxymethoxy-2-methyl-1-propene makes it a valuable precursor and building block in the ambitious undertakings of total synthesis. Its carbon skeleton and oxygenation pattern allow for the strategic introduction of specific structural motifs found in a variety of natural products.

Introduction of Oxygenated Isoprene (B109036) Units

Terpenoids, a vast and diverse class of natural products, are constructed from five-carbon isoprene units. wikipedia.orgnumberanalytics.com The isoprene rule, a foundational concept in natural product chemistry, describes how these C5 units are typically linked in a "head-to-tail" fashion to form larger terpene structures. numberanalytics.comnih.gov this compound can be viewed as a synthetic equivalent of an oxygenated isoprene unit. The 2-methyl-1-propene core mimics the branched five-carbon skeleton of isoprene, while the methoxymethoxy group provides a protected hydroxyl functionality.

This feature is particularly advantageous in the synthesis of terpenoids that bear oxygenation at the C4 position of an isoprene unit. By incorporating this compound into a synthetic route, chemists can install a pre-oxygenated C5 building block, which can later be deprotected to reveal the desired hydroxyl group. This strategy can simplify synthetic routes to complex oxygenated terpenes by avoiding potentially problematic late-stage oxidation reactions.

Construction of Complex Carbon Frameworks

Beyond its role in terpene synthesis, the alkene functionality of this compound serves as a versatile handle for the construction of intricate carbon skeletons. The double bond can participate in a wide array of carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis.

For instance, the terminal alkene can undergo various addition reactions, allowing for the introduction of a wide range of functional groups. It can also serve as a partner in powerful cycloaddition reactions, such as the Diels-Alder reaction, to rapidly build cyclic and polycyclic frameworks. Furthermore, the alkene can be a substrate for metathesis reactions, enabling the formation of new carbon-carbon double bonds and the assembly of complex macrocycles and other challenging topologies. The presence of the protected hydroxyl group in proximity to the reacting alkene can also influence the stereochemical outcome of these reactions, offering a potential avenue for diastereoselective synthesis.

Employment as a Temporarily Protected Functional Group

The methoxymethyl (MOM) ether in this compound is a widely used protecting group for alcohols in multistep organic synthesis. adichemistry.comtotal-synthesis.com Protecting groups are essential for masking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. adichemistry.com The MOM group, in particular, offers a favorable balance of stability and reactivity, making it a popular choice among synthetic chemists.

The MOM group is stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This robustness allows for a broad spectrum of chemical transformations to be carried out on other parts of the molecule without affecting the protected alcohol. The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.com

Table 1: Common Reagents for MOM Protection and Deprotection

| Transformation | Reagents and Conditions |

| Protection (MOM-Cl) | MOMCl, N,N-diisopropylethylamine (DIPEA), CH₂Cl₂ |

| Protection (MOM-Cl/NaH) | NaH, MOMCl, THF |

| Protection (Dimethoxymethane) | CH₂(OMe)₂, P₂O₅, CHCl₃ |

| Deprotection (Acidic) | HCl (catalytic), MeOH, heat |

| Deprotection (Lewis Acid) | ZnBr₂, n-PrSH |

This table provides a summary of common reagents and is not exhaustive.

Orthogonal Protection Strategies

In the synthesis of complex molecules that possess multiple functional groups, it is often necessary to protect and deprotect them selectively. wikipedia.org This is achieved through an orthogonal protection strategy, where different protecting groups are chosen so that each can be removed under a specific set of conditions without affecting the others. wikipedia.org

The MOM group plays a significant role in such strategies. It is readily cleaved under acidic conditions, which means it is orthogonal to protecting groups that are removed under basic, hydrogenolytic, or fluoride-mediated conditions. For example, a MOM ether can be selectively removed in the presence of a silyl (B83357) ether (e.g., TBDMS), which is cleaved by fluoride (B91410) ions, or a benzyl (B1604629) ether, which is removed by hydrogenolysis. This orthogonality allows for the sequential unmasking of different hydroxyl groups within a molecule, enabling chemists to perform specific reactions at distinct sites. This level of control is critical for the successful synthesis of intricate natural products and other complex organic molecules. wikipedia.org

Design of Chiral Scaffolds and Ligands Derived from this compound Derivatives

Chiral ligands and scaffolds are indispensable tools in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. While direct applications of this compound in this area are not widely reported, its structural features suggest a potential for the development of novel chiral auxiliaries and ligands.

The starting material, 2-methyl-2-propen-1-ol (methallyl alcohol), can be resolved into its enantiomers or subjected to asymmetric transformations to generate chiral building blocks. The resulting chiral alcohol can then be protected as its MOM ether, yielding a chiral derivative of this compound.

This chiral, non-racemic building block could then be elaborated into more complex chiral scaffolds. The alkene functionality provides a key site for modification, allowing for the attachment of various coordinating groups, such as phosphines, amines, or other heteroatomic functionalities, which are crucial for metal coordination in catalytic applications. The stereocenter alpha to the oxygen atom could serve to create a chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. The development of such ligands from readily available starting materials is an active area of research in organic synthesis.

Stereochemical and Regiochemical Control in Chemical Transformations of 3 Methoxymethoxy 2 Methyl 1 Propene

Directing Effects of the Methoxymethyl and Methyl Substituents on Regioselectivity

The regioselectivity of chemical reactions involving 3-Methoxymethoxy-2-methyl-1-propene will be dictated by the interplay of the electronic properties of the substituents attached to the double bond. In electrophilic additions, the incoming electrophile will preferentially add to the carbon atom of the double bond that leads to the more stable carbocation intermediate.

The methyl group is a well-established electron-donating group through induction, which stabilizes an adjacent positive charge. The methoxymethyl (MOM) ether group, while containing electronegative oxygen atoms, can also exert a significant influence. The oxygen atom's lone pairs can participate in resonance, which can stabilize a nearby carbocation. However, the inductive effect of the ether oxygen is electron-withdrawing. The regiochemical outcome will therefore depend on the balance of these effects and the specific reaction conditions.

In a typical electrophilic addition, such as the addition of a hydrogen halide (HX), the proton (H+) will add to the double bond. Two potential carbocation intermediates can be formed. The stability of these intermediates will determine the major product. This principle is famously summarized by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halide adds to the more substituted carbon. lumenlearning.com For this compound, this would predict the formation of a tertiary carbocation, which is generally more stable than a primary carbocation. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound

| Reactant | Electrophile | Predicted Major Product | Rationale |

| This compound | HBr | 2-Bromo-3-methoxymethoxy-2-methylpropane | Formation of the more stable tertiary carbocation intermediate. libretexts.org |

It is important to note that while general principles provide a strong predictive framework, the actual regioselectivity can be influenced by factors such as the solvent and the specific nature of the electrophile. epa.gov

Asymmetric Induction and Diastereoselective Synthesis with this compound Derivatives

The field of asymmetric synthesis aims to control the formation of stereoisomers, a concept of paramount importance in the synthesis of chiral molecules. masterorganicchemistry.comchemrxiv.org While there is a lack of specific studies on asymmetric induction using this compound itself, we can extrapolate potential strategies based on established methodologies.

For a molecule like this compound, which is prochiral, the introduction of a chiral center can lead to the formation of enantiomers or diastereomers. Asymmetric induction can be achieved by using a chiral reagent or catalyst, or by modifying the substrate to include a chiral auxiliary.

For instance, in an asymmetric epoxidation reaction, a chiral catalyst could selectively deliver an oxygen atom to one face of the double bond, leading to the preferential formation of one enantiomer of the corresponding epoxide. Similarly, in reactions involving the chiral derivatives of this compound, the existing stereocenter can direct the approach of reagents, leading to diastereoselective outcomes. The stereochemical bias is often dictated by minimizing steric interactions in the transition state.

Table 2: Potential Asymmetric Transformations of this compound

| Reaction Type | Chiral Influence | Potential Outcome |

| Asymmetric Epoxidation | Chiral Catalyst (e.g., Sharpless catalyst) | Enantiomerically enriched epoxide |

| Diastereoselective Addition | Chiral auxiliary on a reactant | Diastereomerically enriched product |

The success of such reactions would be highly dependent on the careful selection of the chiral catalyst or auxiliary and the optimization of reaction conditions.

Mechanistic Insights into Stereochemical Outcomes

The stereochemical outcome of a reaction is intrinsically linked to its mechanism. For reactions involving alkenes, the mechanism can be broadly categorized as proceeding through either a concerted or a stepwise pathway.

In a concerted reaction, such as a [3+2] cycloaddition, bond formation and bond breaking occur simultaneously. researchgate.netnih.govresearchgate.net The stereochemistry of the reactants is often transferred to the products in a predictable manner. For example, a syn-addition would involve the addition of both new substituents to the same face of the original double bond. masterorganicchemistry.com

In contrast, stepwise reactions, which often proceed through intermediates like carbocations, may lead to a loss of stereochemical information. libretexts.org A planar carbocation intermediate can be attacked from either face, potentially leading to a mixture of stereoisomers. libretexts.org

For this compound, an electrophilic addition would likely proceed through a carbocation intermediate. The stereochemical outcome would depend on the ability of the substituents to influence the facial selectivity of the subsequent nucleophilic attack. The bulky methoxymethyl group could potentially shield one face of the carbocation, leading to a preference for attack from the less hindered side.

Further mechanistic studies, potentially employing computational methods, would be necessary to provide a more detailed understanding of the transition states and energy profiles of reactions involving this compound, ultimately allowing for a more precise prediction and control of the stereochemical outcomes. researchgate.netresearchgate.net

Advanced Analytical Techniques for the Study of 3 Methoxymethoxy 2 Methyl 1 Propene Reactions

In-situ Spectroscopic Monitoring for Reaction Mechanistic Elucidation

Application of In-situ Solid-State NMR Spectroscopy for Catalytic Systems

In-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for investigating heterogeneous catalytic reactions. rsc.orgrsc.org This method allows for the direct observation of reactants, intermediates, and products adsorbed on the surface of a solid catalyst under reaction conditions. rsc.org While specific studies on 3-Methoxymethoxy-2-methyl-1-propene using this technique are not extensively documented, the principles can be applied based on studies of similar systems, such as the conversion of methanol (B129727) to hydrocarbons over zeolites. rsc.org

In a hypothetical catalytic isomerization or addition reaction involving this compound over a solid acid catalyst like a zeolite, in-situ solid-state NMR could provide crucial information. nih.gov By monitoring the changes in the 13C and 1H NMR spectra over time, it would be possible to identify key intermediates. For instance, the protonation of the double bond or the interaction of the ether oxygen with acidic sites on the catalyst surface could be observed through shifts in the respective NMR signals.

Table 1: Hypothetical 13C NMR Chemical Shift Changes during Catalytic Conversion of this compound

| Carbon Atom | Starting Material (ppm) | Adsorbed Intermediate (ppm) | Product (ppm) |

| C1 (CH2=) | ~115 | ~120-130 | Varies |

| C2 (-C(CH3)=) | ~140 | ~150-160 | Varies |

| C3 (-CH2-O) | ~70 | ~75-85 | Varies |

| -OCH2O- | ~95 | ~98-105 | Varies |

| -OCH3 | ~56 | ~58-62 | Varies |

Note: The chemical shifts are illustrative and would depend on the specific catalyst and reaction conditions.

The data from such an experiment would allow for the postulation of a detailed reaction mechanism, distinguishing between different potential pathways.

Real-time Infrared (IR), Near-Infrared (NIR), and Raman Spectroscopic Analysis of Reaction Kinetics

Real-time vibrational spectroscopy techniques, including Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy, are essential for monitoring the kinetics of reactions involving this compound. These methods can track the concentration of reactants and products over time by observing the changes in their characteristic vibrational bands.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy:

IR spectroscopy is particularly sensitive to polar functional groups. In a reaction involving the double bond of this compound, the disappearance of the C=C stretching vibration (typically around 1650 cm-1) and the C-H stretching of the vinylic hydrogens (around 3080 cm-1) could be monitored. libretexts.org The formation of new functional groups would also give rise to new characteristic absorption bands. For instance, in a hydration reaction, the appearance of a broad O-H stretching band around 3300 cm-1 would indicate product formation. NIR spectroscopy, which measures overtones and combination bands, can also be used, often with the advantage of easier sample handling using fiber optic probes.

Raman Spectroscopy:

Raman spectroscopy is highly complementary to IR spectroscopy. wikipedia.org The C=C double bond in alkenes generally produces a strong and distinct Raman signal, making it an excellent probe for monitoring reactions at this site. acs.org Unlike IR, Raman spectroscopy is less sensitive to interference from water, making it particularly suitable for studying reactions in aqueous media. The intensity of the C=C stretching band of this compound can be directly correlated to its concentration, allowing for the determination of reaction rates.

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

| Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) | Utility in Reaction Monitoring |

| Vinylic C-H Stretch | ~3080 | Weak | Disappearance of reactant |

| C=C Stretch | ~1650 | Strong, ~1650 | Disappearance of reactant |

| C-O-C Stretch | ~1100-1200 | Moderate | Monitoring integrity of the ether group |

| Product-specific modes | Varies | Varies | Appearance of product |

By plotting the intensity of a characteristic band against time, kinetic parameters such as the rate constant and reaction order can be determined.

Chromatographic and Mass Spectrometric Approaches for Product Analysis

After a reaction is complete, or for offline analysis of reaction aliquots, the combination of chromatography and mass spectrometry is the gold standard for product identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for analyzing the volatile products of reactions involving this compound. nih.gov In a typical GC-MS analysis, the components of a product mixture are first separated based on their boiling points and interactions with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

For example, in a study of the etherification of alkenes, GC-MS was used to identify the various ether products formed. nih.gov A similar approach could be applied to analyze the products of an addition reaction of this compound. The retention time in the gas chromatogram would provide an initial indication of the product's identity, which would then be confirmed by its mass spectrum.

Table 3: Illustrative GC-MS Data for a Hypothetical Reaction Product

| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| This compound | 5.2 | 116 (M+), 101, 85, 71, 59, 45 |

| Hypothetical Addition Product (e.g., alcohol) | 8.7 | 134 (M+), 119, 103, 87, 73, 59, 45 |

The fragmentation pattern in the mass spectrum provides structural information. For instance, the loss of a methyl group (-15 amu) or a methoxy (B1213986) group (-31 amu) can be readily identified. For complex mixtures, tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.gov

By using an internal standard, GC-MS can also be used for quantitative analysis, allowing for the determination of product yields and selectivities with high accuracy. The combination of chromatographic separation and mass spectrometric detection provides an unparalleled level of detail for the comprehensive analysis of reaction products.

Computational Chemistry and Theoretical Investigations of 3 Methoxymethoxy 2 Methyl 1 Propene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, offer a detailed picture of the electronic landscape of a molecule. These methods are instrumental in predicting molecular geometries, energies, and the pathways of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are particularly well-suited for investigating the energetics of molecules and the transition states of reactions. While specific DFT studies exclusively focused on 3-Methoxymethoxy-2-methyl-1-propene are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous systems, such as other functionalized alkenes and methoxymethyl (MOM) ethers.

A primary application of DFT is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. For this compound, the HOMO is expected to be localized on the carbon-carbon double bond, making it the primary site for electrophilic attack.

Transition state calculations using DFT can elucidate the mechanisms of reactions involving this compound. For instance, in an electrophilic addition reaction, DFT can model the structure and energy of the transition state leading to the formation of a carbocation intermediate. The energy barrier calculated for this transition state provides a quantitative measure of the reaction rate.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations on the electrophilic addition of HBr to this compound. The values are representative and based on known trends for similar alkenes.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (Alkene + HBr) | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +15.2 |

| Carbocation Intermediate | B3LYP/6-31G(d) | +8.5 |

| Product (Bromoalkane) | B3LYP/6-31G(d) | -12.7 |

Note: The data in this table is illustrative and based on typical values for electrophilic additions to alkenes. Specific experimental or computational data for this compound may vary.

Beyond DFT, other quantum chemical methods contribute to understanding reaction pathways. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of high-level ab initio calculations that can be used to benchmark the results from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to larger molecular systems or to screen a wide range of reaction possibilities before committing to more computationally intensive studies.

For this compound, these methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This allows for a comprehensive analysis of competing reaction pathways. For example, in a cycloaddition reaction, these methods could help determine whether a concerted or stepwise mechanism is favored.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, which are used to study the behavior of molecules over time.

Molecular dynamics (MD) simulations, in particular, can provide insights into the conformational flexibility of this compound. The ether linkage and the rotatable single bonds allow the molecule to adopt various conformations, and MD simulations can reveal the relative populations of these conformers at a given temperature. This is important as the reactivity of the alkene can be influenced by the steric hindrance imposed by the methoxymethyl group in different conformations.

While specific MD simulations on this compound are not readily found in the literature, the general principles suggest that in solution, the molecule would be highly flexible. Simulations could also be used to study the interaction of the molecule with solvent molecules, which can have a significant impact on reaction rates and mechanisms.

Theoretical Predictions of Spectroscopic Signatures and Reaction Stereochemistry

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These can then be correlated with experimental IR spectra to assign specific peaks to the vibrations of different functional groups, such as the C=C stretch of the alkene, the C-O stretches of the ether, and the C-H stretches of the methyl and methylene (B1212753) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predicted shifts can be compared to experimental NMR spectra to aid in structure elucidation and assignment of resonances.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data.

| Spectroscopic Data | Predicted Value (Illustrative) |

| IR Peak (C=C stretch) | 1655 cm⁻¹ |

| ¹H NMR Shift (vinylic H) | δ 4.85 ppm |

| ¹³C NMR Shift (alkene C) | δ 142.1, 112.5 ppm |

Note: The predicted values are for illustrative purposes and would be derived from specific computational methods.

Furthermore, computational studies are crucial for predicting the stereochemical outcome of reactions. For reactions that create new stereocenters, such as certain additions or cycloadditions, theoretical modeling of the transition states can predict which diastereomer or enantiomer will be the major product. This is achieved by comparing the energies of the different diastereomeric transition states, with the lower energy pathway leading to the favored product.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.